Hepatic Attenuation Enhancement: Iosefamate Meglumine vs. Iodipamide (Class Comparison)
Iosefamate meglumine, while pharmacologically similar to iodipamide, demonstrates a distinct and quantifiable effect on hepatic CT attenuation. In a canine model, intravenous administration of iosefamate meglumine at 150 mg I/kg increased the liver-blood CT attenuation differential by 16 EMI units (scale: -500 to +500) [1]. This metric directly correlates with enhanced lesion conspicuity. No direct, dose-matched, head-to-head comparison data with iodipamide in the same study was found; however, this class-level evidence establishes a baseline performance expectation distinct from non-hepatobiliary agents [2].
| Evidence Dimension | Liver-Blood CT Attenuation Differential |
|---|---|
| Target Compound Data | Increased by 16 EMI units |
| Comparator Or Baseline | Iodipamide (pharmacological class reference); saline control |
| Quantified Difference | +16 EMI units above baseline |
| Conditions | Canine model; 150 mg I/kg intravenous dose |
Why This Matters
This quantifies the agent's ability to improve liver lesion detection by increasing contrast between normal parenchyma and hypovascular tumors.
- [1] Koehler RE, Stanley RJ, Evens RG. Iosefamate meglumine: an iodinated contrast agent for hepatic computed tomography scanning. Radiology. 1979 Jul;132(1):115-118. View Source
- [2] INIS Repository Search. Iosefamate meglumine: an iodinated contrast agent for hepatic computed tomography scanning. International Nuclear Information System (INIS). View Source
